molecular formula C19H19N3O3 B12174966 3-(3-acetyl-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B12174966
M. Wt: 337.4 g/mol
InChI Key: BPZUPYYCEDIIAH-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-acetyl-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-acetyl-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C19H19N3O3/c1-13(23)16-12-22(17-6-4-3-5-15(16)17)10-9-18(24)21-14-7-8-19(25-2)20-11-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)

InChI Key

BPZUPYYCEDIIAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

Biological Activity

Structural Analysis and Potential Targets

3-(3-acetyl-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide contains several key structural features that may contribute to its biological activity:

  • Indole moiety: Known for its presence in many biologically active compounds .
  • Acetyl group: May contribute to hydrogen bonding and affect lipophilicity.
  • Pyridine ring: Often associated with various pharmacological activities.
  • Methoxy substituent: Can influence membrane permeability and bioavailability.

These structural elements suggest potential interactions with various biological targets, including enzymes and receptors.

Potential Antimicrobial Activity

While specific data for this compound is not available, structurally similar compounds have shown antimicrobial activity. For instance, tris(1H-indol-3-yl)methylium derivatives have demonstrated significant antibacterial properties .

Compound ClassMIC Range (μg/mL)Target Organisms
Tris(1H-indol-3-yl)methylium derivatives0.13 - 1.0Multidrug-resistant bacteria

Potential Enzyme Inhibition

The presence of the indole moiety suggests possible interactions with enzymes involved in tryptophan metabolism. For example, some indole derivatives have shown inhibitory activity against tryptophan synthase.

Cytotoxicity Considerations

The cytotoxicity profile of this specific compound is unknown. However, related compounds have shown varying degrees of cytotoxicity. For instance, some N-alkyl-substituted tris(indolyl)methylium salts exhibited high cytotoxicity in mammalian cell cultures .

Structure-Activity Relationship (SAR) Insights

Based on studies of similar compounds, we can infer some potential SAR trends:

  • The methoxy group on the pyridine ring may enhance lipophilicity and potentially improve membrane permeability.
  • The acetyl group on the indole could affect the compound's electronic properties and binding affinity to potential targets.
  • The propanamide linker might provide flexibility, potentially allowing the molecule to adopt favorable conformations for target binding.

Research Gaps and Future Directions

To fully elucidate the biological activity of 3-(3-acetyl-1H-indol-1-yl)-N-(6-methoxypyridin-3-yl)propanamide, several key studies are needed:

  • In vitro screening against a panel of enzymes and receptors to identify potential targets.
  • Antimicrobial assays to determine its efficacy against various pathogens.
  • Cytotoxicity studies using human cell lines to assess safety profile.
  • Structure-activity relationship studies to optimize its properties.
  • In vivo pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems.

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